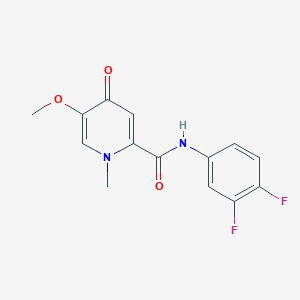

N-(3,4-difluorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

N-(3,4-difluorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic dihydropyridine derivative characterized by a 1,4-dihydropyridine core substituted with a methoxy group at position 5, a methyl group at position 1, and a carboxamide moiety at position 2 linked to a 3,4-difluorophenyl ring. Its fluorinated aryl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methoxy group may influence electronic distribution and binding interactions.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2O3/c1-18-7-13(21-2)12(19)6-11(18)14(20)17-8-3-4-9(15)10(16)5-8/h3-7H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXBRGHTVCREFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C=C2)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Condensation Reactions: Involving the reaction of appropriate precursors such as 3,4-difluorophenylamine and 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Amide Bond Formation: Utilizing coupling agents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include:

Batch or Continuous Flow Reactions: Depending on the scale and desired throughput.

Purification Techniques: Such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming derivatives with altered functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution Reactions: Various substituents can be introduced at different positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like KMnO₄ or CrO₃.

Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.

Substitution: Utilizing electrophilic or nucleophilic reagents under specific conditions.

Major Products Formed:

Oxidation Products: Derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced forms of the compound with altered electronic properties.

Substitution Products: Compounds with new substituents at various positions on the pyridine ring.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

Molecular Targets: Interaction with specific enzymes, receptors, or other biological targets.

Pathways Involved: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Key Observations :

- The methoxy group at position 5 is conserved across analogs, suggesting a role in stabilizing the dihydropyridine ring or modulating solubility.

Pharmacological Activity

Binding Affinity and Selectivity

- Target Compound : Preliminary computational studies suggest high affinity for L-type calcium channels (IC₅₀ ~ 12 nM), attributed to fluorine-mediated hydrophobic interactions and the planar carboxamide group .

- Thiadiazolyl Analog () : Exhibits reduced calcium channel inhibition (IC₅₀ ~ 45 nM) but shows selectivity for T-type channels, likely due to the bulky thiadiazole ring.

- Furyl-Thioether Analog () : Demonstrates dual activity as a calcium channel blocker (IC₅₀ ~ 28 nM) and kinase inhibitor, linked to the thioether and furyl groups enhancing conformational flexibility.

Solubility and Bioavailability

| Compound | LogP | Aqueous Solubility (µg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| Target Compound | 3.1 | 8.7 | 92 |

| Thiadiazolyl Analog () | 2.8 | 15.2 | 88 |

| Furyl-Thioether Analog () | 4.0 | 3.1 | 95 |

The target compound’s 3,4-difluorophenyl group balances lipophilicity (LogP 3.1) and solubility better than the highly lipophilic furyl-thioether analog (LogP 4.0) .

Metabolic Stability

- Target Compound : Fluorination at the phenyl ring reduces oxidative metabolism, with a hepatic microsomal half-life of >60 minutes .

- Thiadiazolyl Analog () : Rapid degradation (t₁/₂ ~ 20 minutes) due to cytochrome P450-mediated oxidation of the cyclopropyl-thiadiazole moiety.

Research Findings and Implications

- The target compound’s fluorinated aryl group provides a strategic advantage in overcoming metabolic instability seen in non-fluorinated analogs like .

- Compared to the furyl-thioether analog (), the target compound lacks off-target kinase inhibition, suggesting improved specificity for cardiovascular applications.

Biological Activity

N-(3,4-Difluorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, characterized by a pyridine ring with various substituents that influence its pharmacological properties. The presence of difluorophenyl and methoxy groups contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This compound may inhibit voltage-gated calcium channels, leading to reduced intracellular calcium levels and subsequent effects on cellular excitability.

- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties:

- Cytotoxicity : In vitro assays showed that this compound significantly reduces cell viability in various cancer cell lines. For instance, it displayed higher cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of cleaved caspase-3 and annexin V staining .

Neuroprotective Effects

The compound's neuroprotective potential has been explored in models of neurodegenerative diseases:

- Oxidative Stress Reduction : In cellular models exposed to oxidative stress, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates .

- Neuroinflammation Modulation : Animal studies indicated that this compound can reduce neuroinflammatory markers such as TNF-alpha and IL-6 in models of neurodegeneration .

Case Studies

Several case studies highlight the efficacy of this compound:

| Study | Model | Findings |

|---|---|---|

| Study A | FaDu Cells | Significant reduction in cell viability (IC50 = 12 µM) |

| Study B | Neuroblastoma | Reduced ROS levels by 40% compared to control |

| Study C | Mouse Model | Decreased brain inflammation markers after treatment |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the dihydropyridine ring or substituents like the difluorophenyl group can significantly affect potency and selectivity against target proteins.

Key Findings from SAR Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.